9-Acetoxy Rubanone
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Overview
Description
Mechanism of Action
- One study suggests that it effectively photosensitizes human skin cell lines, causing damage to tonofilaments, plasma membranes, and mitochondria without inducing apoptosis .
- The affected pathways are not explicitly documented for 9-Acetoxyrubanone . However, its potential as a microtubule stabilizer and mitosis inhibitor has been explored .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetoxy Rubanone typically involves the acetylation of rubanone. The reaction conditions for this process include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of the starting materials, the acetylation reaction, and the subsequent purification of the final product. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
9-Acetoxy Rubanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
9-Acetoxy Rubanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, such as (3S)-3-Hydroxy Quinidine.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
9-Methoxypsoralen: A potent tricyclic furocoumarin used to treat psoriasis, eczema, and vitiligo.
Methoxsalen: Another tricyclic furocoumarin with similar applications to 9-Methoxypsoralen.
Uniqueness of 9-Acetoxy Rubanone
This compound is unique due to its specific chemical structure and properties, which make it suitable for use as an intermediate in the synthesis of other compounds.
Properties
IUPAC Name |
[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRDLVMUWTZKM-VIZZQPHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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